
1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea (MPTU) is a thiadiazole derivative that has been studied for its potential applications in various scientific research fields. The synthesis of MPTU has been studied and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments have been explored.
Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Properties
A study by Li and Chen (2008) developed a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas using microwave irradiation, providing satisfactory yields. This method highlights an advancement in the synthesis of thiadiazol-2-yl urea derivatives, which could have various applications in chemical research (Li & Chen, 2008).
Han et al. (2009) described a rapid and efficient microwave-assisted synthesis method for 1,3,4-thiadiazole aroylurea derivatives. This method shortens reaction times compared to conventional heating methods, indicating potential for accelerating the development of thiadiazole-based compounds (Han et al., 2009).
Biological Activities
Ricci and Bertoletti (2009) reviewed urea derivatives, highlighting some as positive regulators of cell division and differentiation, showing cytokinin-like activity often exceeding that of adenine compounds. This suggests potential applications in plant morphogenesis and agriculture (Ricci & Bertoletti, 2009).
Manna et al. (2020) presented a phenyl thiadiazole-based Schiff base receptor for turn-on fluorescent, colourimetric detection of Al3+ ions, showing quick responses, excellent selectivity, and sensitivity. Such compounds have implications for environmental monitoring and chemical analysis (Manna et al., 2020).
Mustafa et al. (2014) studied urea derivatives for enzyme inhibition and anticancer activities, identifying compounds with potential as therapeutic agents (Mustafa et al., 2014).
Other Applications
Lloyd and Steed (2011) explored the use of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in forming hydrogels, demonstrating the anion's role in tuning the gels' physical properties. Such materials could find use in drug delivery systems or materials science (Lloyd & Steed, 2011).
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with potential for photodynamic therapy applications, highlighting the role of thiadiazole structures in developing photosensitizers for cancer treatment (Pişkin et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 3-amino-5-phenyl-1,3,4-thiadiazole with 3-methoxyphenyl isocyanate followed by purification and characterization of the product.", "Starting Materials": [ "3-amino-5-phenyl-1,3,4-thiadiazole", "3-methoxyphenyl isocyanate", "Anhydrous THF", "Sodium hydride", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "To a stirred solution of 3-amino-5-phenyl-1,3,4-thiadiazole (1.0 g, 5.5 mmol) in anhydrous THF (20 mL) at 0°C, sodium hydride (0.22 g, 5.5 mmol) is added slowly.", "The mixture is stirred for 30 min at 0°C and then 3-methoxyphenyl isocyanate (1.3 g, 6.6 mmol) is added dropwise.", "The reaction mixture is stirred at room temperature for 24 h and then quenched with water (20 mL).", "The resulting mixture is extracted with chloroform (3 × 20 mL), and the combined organic layers are washed with water (20 mL) and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography using methanol/diethyl ether (1:9) as the eluent to afford the desired product as a white solid (yield: 80%).", "The product is characterized by NMR spectroscopy and mass spectrometry." ] } | |
Número CAS |
6373-47-3 |
Nombre del producto |
1-(3-Methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
Fórmula molecular |
C16H14N4O2S |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-9-5-8-12(10-13)17-15(21)18-16-20-19-14(23-16)11-6-3-2-4-7-11/h2-10H,1H3,(H2,17,18,20,21) |
Clave InChI |
PZBXQLAZFQOKLN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



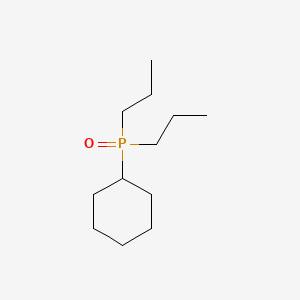
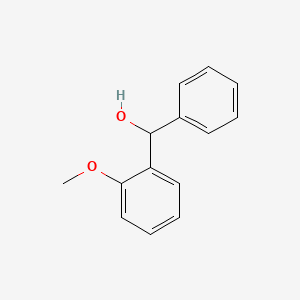
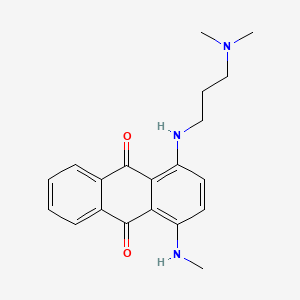
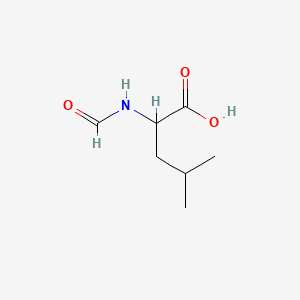
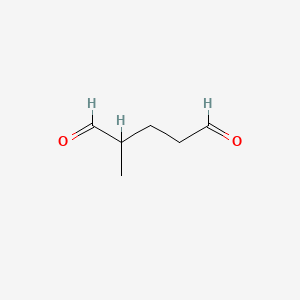
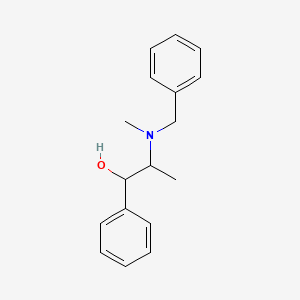
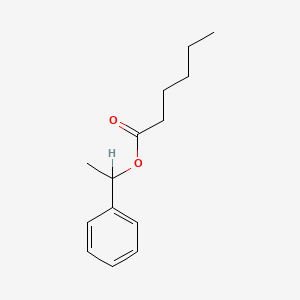
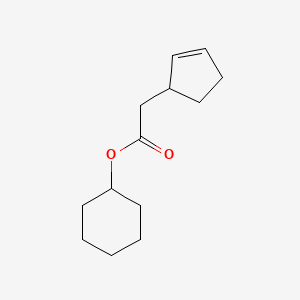
![Ethanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-, oxime](/img/structure/B1616896.png)
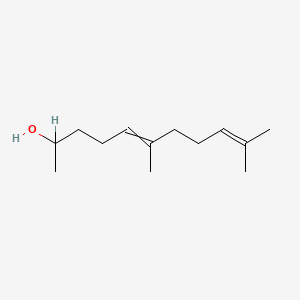
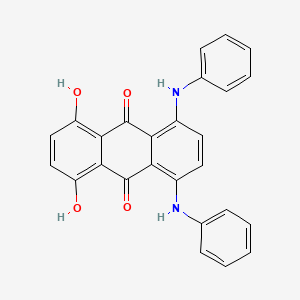
![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-](/img/structure/B1616900.png)
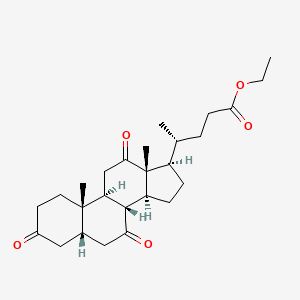
![Propanamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1616902.png)